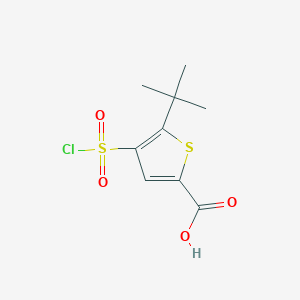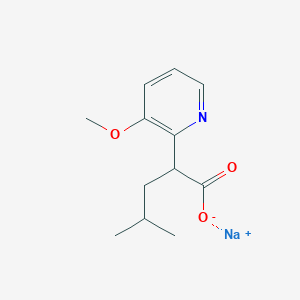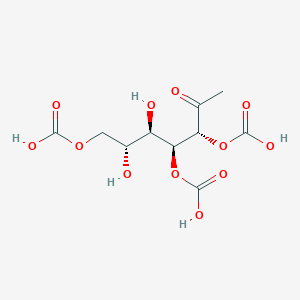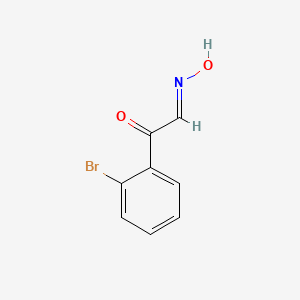
N-Heneicosane-D44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heneicosane-D44 is a variant of Heneicosane, a long-chain saturated aliphatic hydrocarbon . It is used as a pheromone by certain species and can attract mosquitoes in the genus Aedes .
Synthesis Analysis
The synthesis of N-Heneicosane-D44 involves the creation of a compound with the molecular formula C21H44 . The compound has a molecular weight of 340.8 g/mol . It is stable if stored under recommended conditions .Molecular Structure Analysis
The IUPAC name for N-Heneicosane-D44 is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane . The structure of the compound is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis
N-Heneicosane-D44 has a molecular weight of 340.8 g/mol and a molecular formula of C21H44 . It has a high flashpoint, which makes it an inefficient fuel for use in the petrochemical industry . The compound is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación
Solid-State Diffusion
N-Heneicosane-D44 exhibits unique properties in solid-state diffusion. The solid-state diffusion of n-alkane molecules, such as heneicosane, has been observed in experiments, indicating temperature-dependent diffusion, particularly in the rotator phase. This suggests potential applications in materials science and polymer research (Yamamoto & Nozaki, 1994).
Nano-Confinement Effects
Studies on the effect of nano-confinement on heneicosane reveal significant changes in phase transition temperatures and structural properties. This is crucial for understanding and designing materials at the nanoscale, particularly in the development of nanotechnology applications (Deng et al., 2018).
Solid-Solid and Solid-Liquid Equilibria
Research on heneicosane has contributed to the understanding of solid-solid and solid-liquid equilibria in molecular systems. These findings are important for the chemical industry and for the development of new materials with specific melting and solidification properties (Métivaud et al., 1999).
Interaction with Other Compounds
The interaction of heneicosane with other compounds, like pyrene, under certain conditions (e.g., X-ray bombardment) has been studied. This is relevant for chemical synthesis and understanding molecular interactions in different environments (Brown et al., 2003).
Interfacial Structure and Melting Temperature
Investigations into the interfacial structure and melting temperature of heneicosane in contact with other materials like polystyrene films have implications for surface science and material coatings (Li, Dhinojwala, & Yeganeh, 2009).
Phase Transitions in Molecular Crystals
Studies on phase transitions in heneicosane have provided insights into the behavior of molecular crystals, which is significant for crystallography and material science applications (Egorov & Marikhin, 2016).
Thermal Energy Transport
Research on the thermal energy transport across interfaces involving heneicosane, such as between heneicosane and graphene, is important for thermal management and energy storage technologies (Chilukoti et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAZRRHPUDJQCJ-FQKBWVJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heneicosane-D44 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)






![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)